molecular formula C10H7B B1610320 2-Bromoazulene CAS No. 58312-57-5

2-Bromoazulene

Cat. No. B1610320
CAS RN: 58312-57-5
M. Wt: 207.07 g/mol
InChI Key: ODMXMWPTFILDLI-UHFFFAOYSA-N
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Description

2-Bromoazulene is a chemical compound with the molecular formula C10H7Br . It is also known by other names such as 2-Bromazulen in German, 2-Bromoazulène in French, and Azulene, 2-bromo- in ACD/Index Name .


Synthesis Analysis

The synthesis of azulene derivatives, including 2-Bromoazulene, has been a topic of interest in recent research. One study discusses the Suzuki–Miyaura coupling reaction of 2-iodoazulene and 6-bromoazulene with lithium pyridyl and quinolyl magnesium ate-complexes . This reaction results in the formation of heteroarylazulene derivatives in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 2-Bromoazulene consists of a fused five and seven-membered ring structure . The average mass of the molecule is 207.067 Da, and the monoisotopic mass is 205.973099 Da .


Chemical Reactions Analysis

Azulene derivatives, including 2-Bromoazulene, have been synthesized for applications in materials science by taking advantage of their unique properties . These derivatives have been prepared by various methods, involving electrophilic substitution, condensation, cyclization, and transition metal-catalyzed cross-coupling reactions .

properties

IUPAC Name

2-bromoazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMXMWPTFILDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461933
Record name 2-bromoazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoazulene

CAS RN

58312-57-5
Record name 2-bromoazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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